molecular formula C18H18N2O2 B14794290 3-(2,6-Diethylphenyl)-2,4(1h,3h)-quinazolinedione

3-(2,6-Diethylphenyl)-2,4(1h,3h)-quinazolinedione

Cat. No.: B14794290
M. Wt: 294.3 g/mol
InChI Key: RCPSNRNSLICCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PAQ 22, also known as 3-(2,6-diethylphenyl)-2,4(1H,3H)-quinazolinedione, is a potent and specific non-peptide inhibitor of puromycin-sensitive aminopeptidase. This compound was developed through structural modifications of a potent aminopeptidase inhibitor, 2-(2,6-diethylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione. PAQ 22 is known for its chemical stability and its ability to inhibit cell invasion in a dose-dependent manner .

Preparation Methods

The synthesis of PAQ 22 involves several steps, starting with the preparation of the quinazolinedione skeleton. The synthetic route typically includes the following steps:

Industrial production methods for PAQ 22 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PAQ 22 undergoes several types of chemical reactions, including:

    Oxidation: PAQ 22 can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction of PAQ 22 can lead to the formation of dihydroquinazoline derivatives.

    Substitution: PAQ 22 can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PAQ 22 has a wide range of scientific research applications, including:

Mechanism of Action

PAQ 22 exerts its effects by inhibiting puromycin-sensitive aminopeptidase in a non-competitive manner. This inhibition is achieved through binding to the active site of the enzyme, preventing the hydrolysis of peptide substrates. The molecular targets of PAQ 22 include the active site residues of the aminopeptidase, and the pathways involved include the regulation of cell invasion and metastasis .

Comparison with Similar Compounds

PAQ 22 is structurally related to other aminopeptidase inhibitors, such as PIQ 22 (2-(2,6-diethylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione). PAQ 22 is unique in its quinazolinedione skeleton, which provides enhanced chemical stability and specificity for puromycin-sensitive aminopeptidase. Other similar compounds include:

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-(2,6-diethylphenyl)-4aH-quinazoline-2,4-dione

InChI

InChI=1S/C18H18N2O2/c1-3-12-8-7-9-13(4-2)16(12)20-17(21)14-10-5-6-11-15(14)19-18(20)22/h5-11,14H,3-4H2,1-2H3

InChI Key

RCPSNRNSLICCFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=O)C3C=CC=CC3=NC2=O

Origin of Product

United States

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